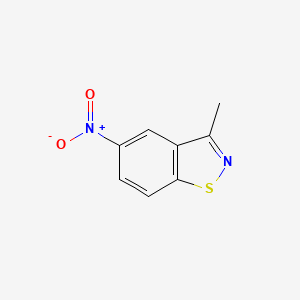

3-甲基-5-硝基苯并异噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-5-nitrobenzoisothiazole is a compound that belongs to the class of organic compounds known as benzisothiazoles. These compounds contain a benzene ring fused to an isothiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and two carbon atoms. The 3-methyl-5-nitro substitution pattern indicates the presence of a methyl group at the third position and a nitro group at the fifth position of the benzisothiazole ring .

Synthesis Analysis

The synthesis of 3-Methyl-5-nitrobenzoisothiazole has been achieved through various methods. One approach involves the preparation from diazotized 5-amino-3-methylisothiazole and sodium nitrite, leading to the formation of the nitro compound . Another method includes the reaction of 3-substituted 2-nitrosoimino-2,3-dihydrobenzothiazoles with benzylmagnesium chloride, which can afford derivatives of the 3-methyl-5-nitrobenzoisothiazole . Additionally, the synthesis of related compounds, such as 3-methyl-4-nitroisothiazole, has been reported, providing insights into the reactivity and potential synthetic pathways for the target molecule .

Molecular Structure Analysis

The molecular structure of 3-Methyl-5-nitrobenzoisothiazole and its derivatives has been studied using various spectroscopic techniques. An ESCA study of related 3-substituted 2-nitrosoimino-2,3-dihydrobenzothiazoles revealed a large contribution of mesoionic structures, which was supported by NMR chemical shifts of the 3-methyl groups . X-ray crystallography has been used to establish the structures of related compounds, providing a basis for understanding the molecular geometry and electronic structure of 3-Methyl-5-nitrobenzoisothiazole .

Chemical Reactions Analysis

The chemical reactivity of 3-Methyl-5-nitrobenzoisothiazole includes its ability to undergo various transformations. For instance, the reaction with hydrazine can lead to ring-opened hydrazonate products or rearrangement products involving the formation of pivotal Meisenheimer complexes . Additionally, the compound can participate in cycloaddition reactions, as demonstrated by the reactions of substituted oxazoles with nitrosobenzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-5-nitrobenzoisothiazole have been explored through experimental and theoretical research. Spectroscopic studies have provided detailed information on the vibrational assignments, electronic properties, and stability of the molecule arising from hyperconjugative interactions . The reduction potential and electron affinity measurements indicate that the compound is susceptible to reduction, and UV-Vis spectra analysis has revealed the nature of valence electron excitation and electron transitions . The molar enthalpy of vaporization has also been estimated, contributing to the understanding of the compound's thermodynamic properties .

科学研究应用

反应途径和结构分析

- 关于 3-Cl/OMe-取代的 5-硝基苯并异噻唑与肼的反应的研究为重排途径提供了结构和计算证据,突出了关键的迈森海默络合物的形成。这项研究对于理解苯并异噻唑衍生物的化学行为及其在设计具有所需性质的新型化合物中的潜力至关重要 (林等,2021)。

药理学相关衍生物的合成

- 开发了一种简便的方法来合成 2-芳基酰基苯并异噻唑,包括药理学相关衍生物。该合成涉及氧化还原缩合反应,证明了苯并异噻唑前体在创建具有潜在生物活性的化合物中的效用 (阮等,2015)。

抗菌活性

- 合成了衍生自亚氨基-4-甲氧基苯酚噻唑的席夫碱配体并测试了它们的抗菌活性。这项研究例证了苯并异噻唑衍生物在开发具有中等抗菌特性的化合物中的应用 (维努沙等,2015)。

光谱和电子性质

- 研究了 3-甲基-4-硝基异噻唑的替代合成方法及其光谱和电子性质。该研究为此类化合物的振动分配、稳定性和潜在电子应用提供了宝贵的见解 (雷吉克和沃伊切霍夫斯基,2019)。

缓蚀

- 评估了噻唑-4-羧酸酯在酸性条件下抑制低碳钢腐蚀的能力。这突出了苯并异噻唑衍生物在工业环境中的另一项应用,特别是在防腐蚀方面 (埃尔·奥菲尔等,2020)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

3-methyl-5-nitro-1,2-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-5-7-4-6(10(11)12)2-3-8(7)13-9-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOMNUMWKBVHNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC2=C1C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355694 |

Source

|

| Record name | 3-Methyl-5-nitrobenzoisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-nitrobenzoisothiazole | |

CAS RN |

35272-19-6 |

Source

|

| Record name | 3-Methyl-5-nitrobenzoisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)